Sodium L-glutamate is classified as an amino acid derivative and a flavor enhancer. It is produced through fermentation processes primarily using the bacterium Corynebacterium glutamicum, which converts sugars into L-glutamic acid. The sodium salt is formed by neutralizing L-glutamic acid with sodium hydroxide or sodium bicarbonate. Sodium L-glutamate is recognized under various food additive codes, such as E621 in Europe, and has been evaluated for safety by organizations like the Joint FAO/WHO Expert Committee on Food Additives.
The synthesis of sodium L-glutamate typically involves two main steps:
This method ensures high purity and yield of the product, with modern techniques allowing for efficiencies exceeding 85% in some cases .
Sodium L-glutamate has the molecular formula , with a molecular weight of approximately 187.13 g/mol. Its structure consists of a central carbon backbone with an amino group (-NH₂), a carboxyl group (-COOH), and a side chain that includes another carboxyl group which contributes to its acidic properties.
Sodium L-glutamate participates in various chemical reactions:
These reactions are crucial for understanding its behavior in biological systems and food chemistry .
Sodium L-glutamate acts primarily as an excitatory neurotransmitter in the central nervous system. It binds to glutamate receptors (such as NMDA and AMPA receptors) on neuronal membranes, facilitating synaptic transmission. The mechanism involves:
Sodium L-glutamate exhibits several notable physical and chemical properties:
These properties are critical for its applications in food science and pharmaceuticals .
Sodium L-glutamate has diverse applications across various fields:
The safety profile of sodium L-glutamate has been affirmed by numerous studies, establishing it as a generally recognized safe substance when consumed within established limits .
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